molecular formula C21H21N3O5 B4761813 1-(3,5-dimethylphenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(3,5-dimethylphenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4761813
M. Wt: 395.4 g/mol
InChI Key: GUGDCOXGNHWZEP-SFQUDFHCSA-N
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Description

1-(3,5-dimethylphenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex chemical compound. Its analysis involves understanding its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

  • The synthesis of similar compounds often involves processes like Aldol condensation-Michael addition in an aqueous medium, as demonstrated in the synthesis of related pyrimidinetrione compounds (Barakat et al., 2015).
  • Other methods for synthesizing pyrimidine derivatives include reactions with heterocumulenes and active methylene compounds (Prajapati & Thakur, 2005).

Molecular Structure Analysis

  • The molecular structure of similar pyrimidinetriones has been studied using techniques like single-crystal X-ray structure determination and DFT B3LYP/6-311G(d,p) method, revealing significant deviations in certain atoms from the ring plane and interactions between atoms (Barakat et al., 2015).

Chemical Reactions and Properties

  • Pyrimidine derivatives can participate in various chemical reactions, including ring-opening reactions and interactions with different chemical agents (Šafár̆ et al., 2000).
  • These compounds can exhibit electrophilic and nucleophilic sites, as indicated by molecular electrostatic potential studies (Barakat et al., 2015).

Physical Properties Analysis

  • The physical properties of pyrimidine derivatives can be analyzed through spectroscopic methods, revealing details about the compound's interaction with light and its electronic structure (Barakat et al., 2015).

Chemical Properties Analysis

  • Chemical properties like reactivity and stability can be inferred from studies on molecular electrostatic potential, electronic spectra, and intramolecular charge transfer interactions (Barakat et al., 2015).

Mechanism of Action

Target of Action

AKOS000323002, also known as BIM-0044282.P001, is a complex oligosaccharide that acts as an inhibitor of several enzymes responsible for the breakdown of complex carbohydrates in the intestines . It inhibits both pancreatic alpha-amylase and membrane-bound alpha-glucosidases - including intestinal glucoamylase, sucrase, maltase, and isomaltase .

Mode of Action

The compound interacts with its targets by binding to these enzymes and inhibiting their activity . This prevents the metabolism of complex starches and oligo-, tri-, and disaccharides into absorbable simple sugars . By limiting the absorption of dietary carbohydrates, it reduces the subsequent postprandial increase in blood glucose and insulin levels .

Biochemical Pathways

The inhibition of these enzymes affects the carbohydrate metabolism pathway. Normally, these enzymes break down complex carbohydrates into simple sugars, which are then absorbed into the bloodstream. When these enzymes are inhibited, this process is disrupted, leading to a decrease in the absorption of dietary carbohydrates .

Pharmacokinetics

It is known that the compound is used in conjunction with diet, exercise, and other pharmacotherapies for the management of blood sugar levels in patients with type 2 diabetes . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The primary result of the action of AKOS000323002 is a reduction in the postprandial increase in blood glucose and insulin levels . This can help manage blood sugar levels in patients with type 2 diabetes .

properties

IUPAC Name

(5E)-1-(3,5-dimethylphenyl)-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-13-9-14(2)11-15(10-13)24-20(26)17(19(25)22-21(24)27)12-16-3-4-18(29-16)23-5-7-28-8-6-23/h3-4,9-12H,5-8H2,1-2H3,(H,22,25,27)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGDCOXGNHWZEP-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(O3)N4CCOCC4)C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=C(O3)N4CCOCC4)/C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-1-(3,5-dimethylphenyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-dimethylphenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
Reactant of Route 2
1-(3,5-dimethylphenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
1-(3,5-dimethylphenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
1-(3,5-dimethylphenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
1-(3,5-dimethylphenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
1-(3,5-dimethylphenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

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